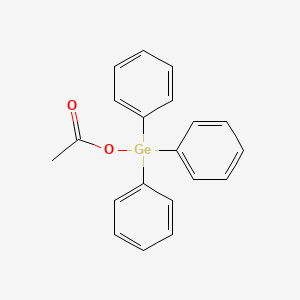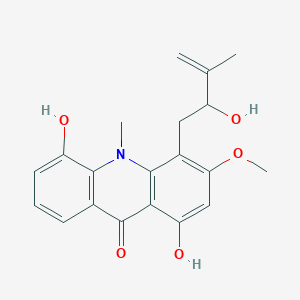
(Acetyloxy)(triphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, triphenylgermyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is formed from acetic acid and triphenylgermyl alcohol. It is a specialized compound with unique properties due to the presence of the triphenylgermyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, triphenylgermyl ester can be synthesized through the esterification reaction between acetic acid and triphenylgermyl alcohol. The reaction typically requires a catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
CH3COOH+(C6H5)3GeOH→CH3COO-Ge(C6H5)3+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid, triphenylgermyl ester may involve the use of acyl chlorides or acid anhydrides to improve yield and reaction rate. The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Acetic acid, triphenylgermyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and triphenylgermyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and triphenylgermyl alcohol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: New esters or other substituted products.
Applications De Recherche Scientifique
Acetic acid, triphenylgermyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other germyl-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of acetic acid, triphenylgermyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and triphenylgermyl alcohol, which can then interact with biological molecules. The triphenylgermyl group may also participate in various chemical reactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A common ester with similar chemical properties but different applications.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and perfumes.
Triphenylgermyl chloride: A related compound with a different functional group, used in organic synthesis.
Uniqueness
Acetic acid, triphenylgermyl ester is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable in specialized applications and research.
Propriétés
Numéro CAS |
15917-09-6 |
|---|---|
Formule moléculaire |
C20H18GeO2 |
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
triphenylgermyl acetate |
InChI |
InChI=1S/C20H18GeO2/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Clé InChI |
ULRQISXVXNUQSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)












